molecular formula C12H18O B7862426 2-(2-Methylphenyl)-3-methyl-butan-2-ol

2-(2-Methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7862426
M. Wt: 178.27 g/mol
InChI Key: XHVSVUWFUMWTDV-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylphenyl with 3-methyl-2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s tertiary alcohol group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The phenyl ring’s substituents can also affect the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol: A simpler phenolic compound with similar aromatic properties.

    3-Methyl-2-butanol: A tertiary alcohol with a similar structure but lacking the phenyl ring.

    2-Phenyl-2-propanol: Another tertiary alcohol with a phenyl ring but different substituents.

Uniqueness

2-(2-Methylphenyl)-3-methyl-butan-2-ol is unique due to its combination of a phenyl ring with a methyl group and a tertiary alcohol group

Properties

IUPAC Name

3-methyl-2-(2-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)12(4,13)11-8-6-5-7-10(11)3/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVSVUWFUMWTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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